molecular formula C10H8O2S B8633529 7-Methoxybenzo[b]thiophene-4-carbaldehyde

7-Methoxybenzo[b]thiophene-4-carbaldehyde

Cat. No. B8633529
M. Wt: 192.24 g/mol
InChI Key: JGNZTPXCNLSVER-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

Phosphorous oxychloride (0.518 g, 17.7 mmol) was added to DMF (1.04 mL) under argon at rt. After 30 min 7-methoxybenzothiophene (0.5 g, 3.04 mmol) was added and the reaction was heated to 100° C. for 3.5 h. The reaction was cooled to rt and poured into a saturated Na2CO3 solution, extracted with ether (100 mL) and the organic phase dried (MgSO4). Solvent was removed in vacuo to give the title compound: RT=3.34 min; m/z (ES+)=193.2 [M+H]+.
Quantity
0.518 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[C:16]2[S:15][CH:14]=[CH:13][C:12]=2[CH:11]=[CH:10][CH:9]=1.[C:17]([O-])([O-])=[O:18].[Na+].[Na+]>CN(C=O)C>[CH3:6][O:7][C:8]1[C:16]2[S:15][CH:14]=[CH:13][C:12]=2[C:11]([CH:17]=[O:18])=[CH:10][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.518 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.04 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=CC=2C=CSC21
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C2=C1SC=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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